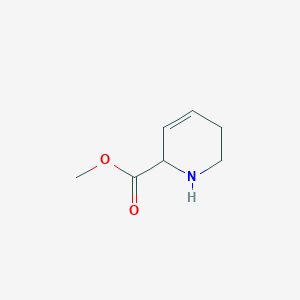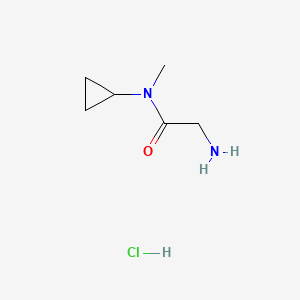
1,2-Difluoro-3-isocyanobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-3-isocyanobenzene is an organic compound with the molecular formula C7H3F2N It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and an isocyanide group is attached at the 3 position
Vorbereitungsmethoden
The synthesis of 1,2-Difluoro-3-isocyanobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Isocyanide Introduction: The isocyanide group can be introduced via a reaction with a suitable isocyanide precursor, such as formamide, under dehydrating conditions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1,2-Difluoro-3-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed depend on the specific reagents and conditions used in these reactions.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-3-isocyanobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,2-Difluoro-3-isocyanobenzene exerts its effects involves interactions with molecular targets through its fluorine and isocyanide groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the isocyanide group can act as a ligand in coordination chemistry . These interactions can influence the compound’s reactivity and its ability to form stable complexes with various substrates.
Vergleich Mit ähnlichen Verbindungen
1,2-Difluoro-3-isocyanobenzene can be compared with other fluorinated benzene derivatives, such as:
1,3-Difluoro-2-isocyanobenzene: Similar structure but different fluorine positions, leading to different reactivity and applications.
1,2-Difluorobenzene: Lacks the isocyanide group, making it less versatile in certain synthetic applications.
1,4-Difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C7H3F2N |
|---|---|
Molekulargewicht |
139.10 g/mol |
IUPAC-Name |
1,2-difluoro-3-isocyanobenzene |
InChI |
InChI=1S/C7H3F2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H |
InChI-Schlüssel |
ZGRXGZMRVZWOJO-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1=C(C(=CC=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


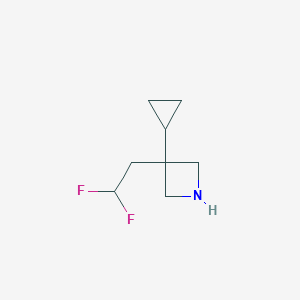
![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
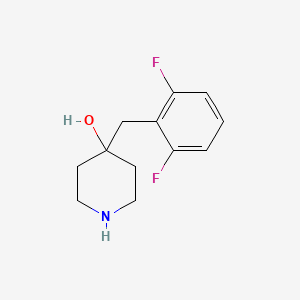
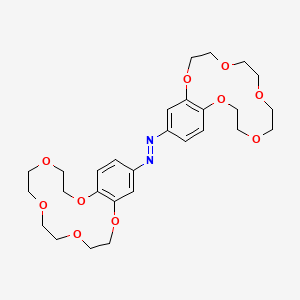
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
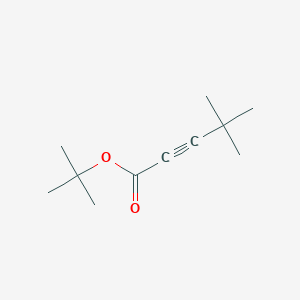
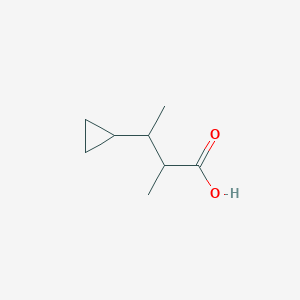
![tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate](/img/structure/B13567473.png)
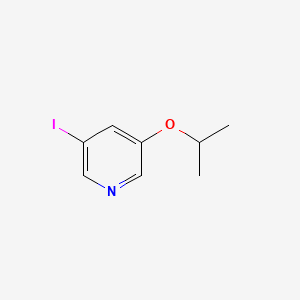
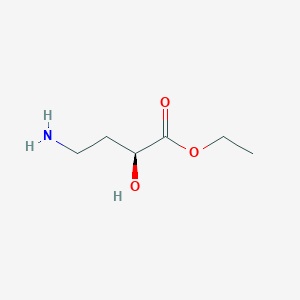
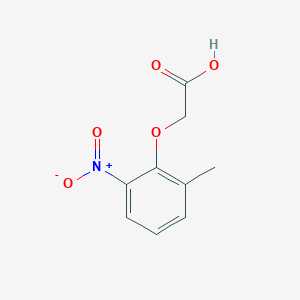
![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)
